5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide
Description
Chemical Structure: The compound features a pyrazole core substituted at position 1 with a 2-nitrophenyl group, at position 4 with a carboxamide (-CONH₂), and at position 5 with an amino (-NH₂) group.
Properties
IUPAC Name |
5-amino-1-(2-nitrophenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O3/c11-9-6(10(12)16)5-13-14(9)7-3-1-2-4-8(7)15(17)18/h1-5H,11H2,(H2,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHBTVHPOBBMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)N)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the amino and carboxamide groups . The reaction is usually carried out in the presence of a catalyst such as sodium ascorbate, which facilitates the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Reduction of the Nitro Group
The 2-nitrophenyl substituent undergoes reduction to form an aminophenyl derivative, a critical reaction for modifying biological activity and electronic properties.
This reduction modifies electron-withdrawing effects, enhancing hydrogen-bonding capacity for biological targets . The catalytic method achieves higher yields due to milder conditions.
Condensation Reactions
The amino group at position 5 participates in condensation with carbonyl compounds, enabling imine or amide formation.
| Reactants | Conditions | Products | Applications |
|---|---|---|---|
| Aldehydes (e.g., benzaldehyde) | Ethanol, reflux, 6–8 hrs | Schiff base derivatives | Antimicrobial agent synthesis |
| Ketones (e.g., acetophenone) | Acid catalysis (HCl, H₂SO₄) | Cyclocondensed pyrazolo[1,5-a]pyrimidines | Anticancer scaffolds |
These reactions exploit the nucleophilicity of the amino group, with yields ranging from 65% to 88% depending on steric and electronic factors .
Nucleophilic Substitution at the Amino Group
The amino group undergoes alkylation or acylation to modify solubility and bioavailability.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | K₂CO₃, DMF, 60°C, 4 hrs | N-Alkylated derivatives |
| Acylation | Acetyl chloride | Pyridine, RT, 2 hrs | N-Acetylated analogs |
Alkylation enhances lipophilicity, while acylation stabilizes the amino group against oxidation .
Hydrolysis of the Carboxamide Group
The carboxamide moiety can be hydrolyzed to a carboxylic acid under acidic or basic conditions:
| Conditions | Reagents | Products | Notes |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid | Requires prolonged heating |
| Basic hydrolysis | NaOH (10%), 100°C | Same as above | Faster but lower selectivity |
This reaction is critical for generating carboxylate salts, which improve water solubility for pharmacological studies .
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles:
| Reactants | Conditions | Products | Biological Relevance |
|---|---|---|---|
| Thiourea | POCl₃, 80°C | Pyrazolo[3,4-d]pyrimidine derivatives | Kinase inhibition |
| Ethyl acetoacetate | NaOH, ethanol, microwave | Pyrazolo[1,5-a]pyridine analogs | Antiviral candidates |
Cyclization reactions typically achieve 75–90% yields and enhance binding to enzyme active sites .
Key Mechanistic Insights
-
Nitro Reduction : Proceeds via sequential electron transfer steps, forming nitroso and hydroxylamine intermediates before yielding the amine.
-
Carboxamide Hydrolysis : Follows a nucleophilic acyl substitution mechanism, with protonation of the carbonyl oxygen enhancing electrophilicity .
-
Cyclization : Dependent on intramolecular hydrogen bonding between the amino group and adjacent carbonyl/carboxamide moieties .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has highlighted the potential of 5-amino-1H-pyrazole derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. A study synthesized derivatives that demonstrated nanomolar activity against FGFR1, FGFR2, and FGFR3, with one compound showing effective inhibition of cancer cell proliferation in vitro, particularly in lung and gastric cancer cell lines . The ability to target gatekeeper mutations in FGFRs represents a significant advancement in overcoming drug resistance associated with cancer therapies.
1.2 Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays revealed that certain derivatives can significantly reduce inflammation markers in glial cells, suggesting potential applications in treating neuroinflammatory conditions . These findings indicate a broader therapeutic scope for this class of compounds beyond oncology.
1.3 Antimicrobial Activity
5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide exhibits promising antibacterial properties. Studies have shown that it can inhibit the growth of various bacterial strains more effectively than conventional antibiotics like ampicillin . This dual activity against both cancer cells and bacteria positions it as a versatile candidate for further development.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 5-amino-1-(2-nitrophenyl)-1H-pyrazole derivatives. The presence of the nitrophenyl group has been linked to enhanced biological activity, as evidenced by docking studies that show favorable interactions with target proteins . These insights are vital for guiding future synthetic modifications aimed at improving potency and selectivity.
Case Study 1: FGFR Inhibition
A notable study involved the synthesis of a series of 5-amino-1H-pyrazole-4-carboxamide derivatives designed as pan-FGFR covalent inhibitors. One derivative demonstrated IC50 values in the low nanomolar range against multiple FGFRs and effectively suppressed the proliferation of various cancer cell lines . This research underscores the compound's potential as a lead structure for developing targeted cancer therapies.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of pyrazole derivatives. In vitro experiments showed that these compounds could significantly inhibit pro-inflammatory cytokine release in activated microglial cells, suggesting their utility in neurodegenerative disease models . The results indicate a promising avenue for addressing conditions characterized by chronic inflammation.
Data Summary Table
Mechanism of Action
The mechanism of action of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Key Properties :
- CAS Number: 792953-08-3 (listed in , though conflicting molecular formula data noted).
- Molecular Formula : Theoretical formula based on structure: C₁₀H₈N₄O₃ (calculated). erroneously lists C₈H₅N₃S, likely due to a database error.
- Molecular Weight : Theoretical ~248.20 g/mol. cites 175.21 g/mol, inconsistent with the structure.
- Synthesis: Derived from pyrazole precursors via cyclocondensation or substitution reactions. For example, similar compounds are synthesized using sodium ethoxide and ethanol under reflux ().
Applications : While direct biological data for this compound is absent in the evidence, analogs demonstrate antitumor, antimicrobial, and antibacterial activities ().
Comparison with Structural Analogs
Chlorophenyl Derivatives
Key Observations :
- Dichlorophenyl substitution (2c) increases melting point compared to monosubstituted 4-chlorophenyl (2f), suggesting enhanced crystallinity.
- Higher yields for 2,4-dichloro derivatives may reflect favorable reaction kinetics.
Fluorophenyl Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Applications |
|---|---|---|---|
| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | 51516-69-9 | C₁₀H₈FN₄O | Precursor for pyrazolo[3,4-d]pyrimidinones () |
Key Observations :
- Fluorine’s electron-withdrawing effect enhances stability and bioavailability.
Nitrophenyl and Dinitrophenyl Derivatives
Key Observations :
Heteroaromatic Substituents
| Compound Name | Substituent | Molecular Formula | Key Properties |
|---|---|---|---|
| 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide | Pyridin-2-yl | C₉H₈N₅O | Improved solubility due to nitrogen heterocycle |
Key Observations :
Alkyl and Aryl Substituents
Key Observations :
- Bulky substituents (e.g., isopropyl) may reduce reaction yields but improve thermal stability.
Notes on Data Consistency
Biological Activity
5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, an amino group, and a nitrophenyl moiety, which contribute to its unique chemical reactivity and biological properties. The presence of both amino and nitro groups allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
Research has demonstrated that 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide exhibits its biological effects primarily through:
- Inhibition of Cancer Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells by blocking the cell cycle at the G2/M phase. This is accomplished through the downregulation of Bcl-2 and upregulation of Bax, leading to increased apoptosis rates in various cancer cell lines .
- Targeting Fibroblast Growth Factor Receptors (FGFRs) : A series of derivatives have been developed that act as pan-FGFR inhibitors. These compounds demonstrate nanomolar affinities for FGFR1, FGFR2, and FGFR3, effectively suppressing the proliferation of lung and gastric cancer cells .
Anticancer Activity
The anticancer potential of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide has been explored extensively. Key findings include:
- Cell Line Studies : The compound exhibited IC50 values ranging from 19 nM to 73 nM against various cancer cell lines such as NCI-H520 (lung cancer) and SNU-16 (gastric cancer) .
- Mechanistic Insights : Studies indicate that the compound interacts with molecular targets involved in cell cycle regulation and apoptosis, making it a candidate for further development in cancer therapy .
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has shown promise as an anti-inflammatory agent:
- Cytokine Inhibition : It inhibits the release of pro-inflammatory cytokines such as TNF-alpha, demonstrating effectiveness comparable to standard anti-inflammatory drugs .
Case Studies and Research Findings
Several studies have highlighted the biological activity of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of β-diketones with hydrazines to form the pyrazole core. For example, 5-aminopyrazole derivatives can be synthesized via reaction of ethyl acetoacetate with hydrazine hydrate, followed by nitrophenyl group introduction via nucleophilic aromatic substitution (e.g., using 2-nitrobenzaldehyde) . Key variables include solvent polarity (DMSO enhances nucleophilicity), temperature (343 K optimal for amination), and stoichiometric ratios of intermediates (e.g., 1:2 molar ratio of pyrazole precursor to nitro-substituted aryl halides) . Purification often involves recrystallization from ethanol/acetone mixtures to achieve >95% purity .
Q. How can structural elucidation techniques (e.g., X-ray crystallography, NMR) resolve ambiguities in the nitro-substituted pyrazole core?
- Methodological Answer : X-ray crystallography is critical for confirming the nitro group orientation and hydrogen-bonding patterns. Intramolecular N–H⋯O hydrogen bonds between the amino and nitro groups stabilize the folded conformation, as observed in related 5-aminopyrazole derivatives . NMR (¹H/¹³C) can distinguish regioisomers: the carboxamide proton typically resonates at δ 10–12 ppm, while nitrophenyl protons show deshielding (δ 7.5–8.5 ppm) due to electron-withdrawing effects .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screens should include:
- Antimicrobial Activity : Broth microdilution assays (MIC determination against Gram+/− bacteria and fungi) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits .
Structure-activity relationships (SAR) should compare nitro vs. other substituents (e.g., chloro, fluorophenyl) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) to evaluate electron distribution. The nitro group’s electron-withdrawing nature reduces HOMO-LUMO gaps (ΔE ~4–5 eV), enhancing electrophilic reactivity .
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., adenosine A₁ receptors). The carboxamide moiety often forms hydrogen bonds with Asp55/Asn254 residues, while the nitrophenyl group engages in π-π stacking .
Q. What strategies resolve contradictions in biological data (e.g., variable IC₅₀ values across studies)?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- SAR Analysis : Compare analogs (e.g., 5-amino-1-(4-fluorophenyl) derivatives) to isolate nitro-specific effects .
- Metabolic Stability Testing : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .
Q. How can synthetic scalability be optimized without compromising stereochemical integrity?
- Methodological Answer :
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
- Catalytic Systems : Use Pd/C or CuI for efficient nitro group reduction (if required), avoiding over-reduction to amines .
- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR to monitor intermediate formation .
Q. What advanced spectroscopic techniques characterize non-covalent interactions (e.g., protein binding)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
